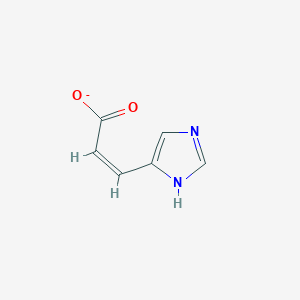

cis-Urocanate

Description

Historical Context of Urocanic Acid Discovery and Characterization

The story of urocanic acid began in 1874 when the chemist Max Jaffé first isolated it from the urine of a dog. wikipedia.org This led to its name, derived from the Latin words urina (urine) and canis (dog). wikipedia.org Initially, its metabolic significance was debated, with some early 20th-century studies suggesting it was a minor and potentially toxic byproduct of histidine metabolism. semanticscholar.org However, subsequent research clarified its role as a key intermediate in the catabolism of L-histidine. wikipedia.orgnih.gov The enzyme histidase (also known as histidine ammonia-lyase) was identified as the catalyst for the conversion of L-histidine to trans-urocanic acid in the liver and skin. wikipedia.orgresearchgate.net In the liver, the enzyme urocanase further metabolizes urocanic acid into imidazolonepropionic acid, which is then converted to glutamic acid. wikipedia.orgnih.gov A deficiency in the urocanase enzyme leads to a condition known as urocanic aciduria, characterized by elevated levels of urocanic acid in the urine. wikipedia.orgnih.gov

Overview of Urocanate Isomers and Their Biological Relevance

Urocanic acid exists in two isomeric forms: trans-urocanic acid and cis-urocanic acid. In the absence of UV radiation, the trans isomer is the predominant form found in the stratum corneum of the skin. ontosight.ai It is a major component of the skin's natural moisturizing factor and contributes to maintaining the acidic pH of the skin surface. researchgate.net

The pivotal discovery that reshaped the understanding of urocanic acid's function was the photoisomerization of the trans form to the cis form upon exposure to UVB radiation. wikipedia.orgontosight.airsc.org This conversion is a dose-dependent process, and cis-urocanate can be detected in the skin and blood following UV exposure. aai.org While both isomers absorb UV radiation, their biological activities differ significantly. semanticscholar.orgresearchgate.net The trans isomer was initially thought to act as a natural sunscreen, protecting the skin from UV-induced damage. rsc.orgacs.org However, the formation of cis-urocanate revealed a more complex immunomodulatory role. ontosight.aiaai.orgnih.gov

The cis isomer is recognized as a key mediator of UV-induced immunosuppression. aai.orgnih.govaai.org It has been shown to suppress various cell-mediated immune responses, including delayed-type hypersensitivity and contact hypersensitivity. aai.orgmedicaljournals.se This immunosuppressive activity is a critical factor in the development of skin cancers, as it can inhibit the immune system's ability to recognize and eliminate tumor cells. aai.org

Significance of cis-Urocanate in Advanced Biomedical Research

The unique biological activities of cis-urocanate have made it a subject of intense investigation in biomedical research. researchgate.net Its role as an immunosuppressant has significant implications for photocarcinogenesis, the process by which UV radiation induces skin cancer. aai.org Studies have demonstrated that cis-urocanate can inhibit the antigen-presenting function of Langerhans cells, which are crucial for initiating immune responses in the skin. aai.orgresearchgate.net

Research has also uncovered the molecular mechanisms underlying cis-urocanate's effects. It has been identified as an agonist of the serotonin (B10506) receptor 5-HT2A, and blocking this receptor can mitigate cis-urocanate-mediated immunosuppression. wikipedia.orgpnas.orgnih.gov Furthermore, cis-urocanate has been shown to influence various signaling pathways, including the enhancement of ERK and JNK signaling by inhibiting certain phosphatases. cancer.gov It can also stimulate the production of the immunosuppressive cytokine IL-10 and prostaglandin (B15479496) E2, while indirectly suppressing the production of tumor necrosis factor-alpha (TNF-α). aai.orgaai.org

Beyond its role in immunosuppression, cis-urocanate is being explored for its potential therapeutic applications. Its anti-inflammatory properties have been investigated in models of autoimmune encephalomyelitis, intestinal inflammation, and ocular surface diseases. researchgate.netplos.org For instance, it has been shown to protect retinal and corneal epithelial cells from UVB-induced damage and inflammation. wikipedia.orgresearchgate.net These diverse and complex biological activities underscore the continued importance of cis-urocanate as a target for research in dermatology, immunology, and oncology.

Interactive Data Tables

Table 1: Properties of Urocanate Isomers

| Property | trans-Urocanate | cis-Urocanate |

|---|---|---|

| IUPAC Name | (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid | (2Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid |

| CAS Number | 104-98-3 | 7699-35-6 |

| Molar Mass | 138.124 g/mol | 138.126 g/mol |

| Formation | Enzymatic deamination of L-histidine wikipedia.orgresearchgate.net | Photoisomerization of trans-urocanate by UVB radiation wikipedia.orgontosight.ai |

| Primary Location | Stratum corneum of the skin wikipedia.org | Skin and blood following UV exposure aai.org |

| Primary Biological Role | Natural moisturizing factor, maintains skin pH researchgate.net | Immunosuppression aai.orgnih.govaai.org |

Table 2: Key Research Findings on cis-Urocanate

| Research Area | Key Findings | References |

|---|---|---|

| Immunosuppression | Mediates UV-induced immunosuppression by suppressing delayed-type and contact hypersensitivity. | aai.orgnih.govmedicaljournals.se |

| Photocarcinogenesis | Inhibits tumor antigen presentation by Langerhans cells, potentially contributing to skin cancer development. | aai.orgresearchgate.net |

| Molecular Mechanism | Acts as a 5-HT2A receptor agonist. | wikipedia.orgpnas.orgnih.govsigmaaldrich.com |

| Cellular Signaling | Enhances ERK and JNK signaling pathways; stimulates IL-10 and PGE2 production; suppresses TNF-α. | aai.orgcancer.govaai.orgmolvis.org |

| Therapeutic Potential | Shows anti-inflammatory and cytoprotective effects in models of autoimmune and inflammatory diseases. | researchgate.netplos.org |

Structure

3D Structure

Properties

Molecular Formula |

C6H5N2O2- |

|---|---|

Molecular Weight |

137.12 g/mol |

IUPAC Name |

(Z)-3-(1H-imidazol-5-yl)prop-2-enoate |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/p-1/b2-1- |

InChI Key |

LOIYMIARKYCTBW-UPHRSURJSA-M |

SMILES |

C1=C(NC=N1)C=CC(=O)[O-] |

Isomeric SMILES |

C1=C(NC=N1)/C=C\C(=O)[O-] |

Canonical SMILES |

C1=C(NC=N1)C=CC(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Urocanate Isomers

Endogenous Formation of trans-Urocanate

The journey to cis-urocanate begins with the endogenous synthesis of its stereoisomer, trans-urocanate. This process is a key step in the catabolism of L-histidine.

Role of Histidine Ammonia (B1221849) Lyase (Histidase)

The initial and rate-limiting step in the breakdown of L-histidine is catalyzed by the enzyme histidine ammonia-lyase (HAL), also known as histidase. wikipedia.orgnih.govmdpi.com This cytosolic enzyme facilitates the non-oxidative deamination of L-histidine, a reaction that involves the removal of an ammonia molecule. wikipedia.orgmdpi.comasm.org The product of this enzymatic reaction is trans-urocanic acid. wikipedia.orgmdpi.comnih.gov The mechanism is a non-oxidative elimination of the α-amino group, which is distinct from the more common oxidative deamination pathways for other amino acids. mdpi.comasm.org

The catalytic activity of histidase is dependent on a unique post-translationally modified residue at its active site. nih.gov This active site contains a 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) group, which is formed autocatalytically from a specific sequence of amino acids within the enzyme itself. wikipedia.orgasm.org This electrophilic cofactor is crucial for the deamination reaction to proceed. asm.org

Tissue-Specific Localization of trans-Urocanate Synthesis

The synthesis of trans-urocanate is not ubiquitous throughout the body; it is primarily localized to specific tissues. The liver is a major site of histidine catabolism, and therefore, a significant location for trans-urocanate production. mdpi.comnih.govnih.gov In the liver, the entire pathway for histidine degradation is present. nih.gov

Another critical site of trans-urocanate synthesis is the skin, specifically the stratum corneum. mdpi.comnih.govnih.gov In the epidermis, a histidine-rich protein called filaggrin is broken down, releasing L-histidine that is then converted to trans-urocanate by histidase. mdpi.comwikipedia.org Unlike the liver, the skin lacks the subsequent enzyme in the catabolic pathway, urocanase. mdpi.com This absence of urocanase in the skin leads to an accumulation of trans-urocanate in the epidermis, where it can constitute up to 0.5% of the stratum corneum's dry weight. mdpi.comnih.gov

Photoisomerization of trans-Urocanate to cis-Urocanate

The trans-urocanate that accumulates in the skin is poised for a remarkable transformation upon exposure to ultraviolet (UV) radiation. This photochemical reaction is the sole source of endogenous cis-urocanate.

Mechanism of UV Radiation-Induced Isomerization

When trans-urocanate absorbs UV radiation, it undergoes a process called photoisomerization, converting it into its geometric isomer, cis-urocanate. wikipedia.orguva.nl This transformation involves a change in the spatial arrangement of the atoms around the double bond in the molecule's acrylic acid side chain. The trans isomer, with its functional groups on opposite sides of the double bond, is converted to the cis isomer, where they are on the same side. pnas.org This seemingly simple change in molecular geometry has profound biological consequences. The process is a dose-dependent reaction that continues until a photostationary state is reached between the two isomers. pnas.org

Wavelength Dependence of Photoisomerization

The efficiency of the conversion of trans-urocanate to cis-urocanate is highly dependent on the wavelength of the UV radiation. nih.govacs.org While trans-urocanate absorbs UV light most strongly in the range of 260-285 nm, excitation in this range results in very little isomerization. nih.govacs.org

Conversely, the quantum yield for the formation of cis-urocanate is highest upon excitation at the longer wavelength tail of its absorption spectrum, specifically between 300 and 320 nm. nih.govacs.org The most efficient waveband for this photoisomerization in human skin is reported to be 310-320 nm. uva.nl Irradiation throughout the UV-A (320–400 nm) and UV-B (280-320 nm) regions can induce this isomerization. pnas.org For instance, excitation at 310 nm results in a quantum yield of approximately 0.49 for the conversion of trans- to cis-urocanate. pnas.org

Interestingly, studies have shown a red shift in the absorption maximum of trans-urocanate when it is associated with proteins in the stratum corneum, which may partly explain the difference between in vitro and in vivo action spectra for photoisomerization. nih.gov

Catabolism and Degradation of Urocanate

While trans-urocanate accumulates in the skin, in the liver it is further metabolized as part of the histidine degradation pathway. wikipedia.org The enzyme responsible for the next step is urocanase (also known as urocanate hydratase). wikipedia.orgebi.ac.uk Urocanase catalyzes the hydration of urocanate, converting it into 4,5-dihydro-4-oxo-5-imidazolepropanoate (also referred to as imidazolonepropionate). wikipedia.orgwikipedia.orgebi.ac.uk This reaction is the second step in the catabolism of histidine. wikipedia.orgebi.ac.uk

Urocanase is found in the liver of many vertebrates and also in some bacteria. wikipedia.orgebi.ac.uk A deficiency in this enzyme leads to a condition called urocanic aciduria, characterized by elevated levels of urocanic acid in the urine. wikipedia.orgwikipedia.org

The histidine catabolic pathway continues from imidazolonepropionate, which is then hydrolyzed to formiminoglutamate (FIGLU). mdpi.comcreative-proteomics.com Subsequently, FIGLU is converted to glutamic acid. mdpi.comcreative-proteomics.comreactome.org This complete breakdown of histidine occurs primarily in the liver. nih.gov

Enzymatic Hydrolysis by Urocanase (UROC1 Gene Product)

The second step in the degradation of histidine is catalyzed by the enzyme urocanase (EC 4.2.1.49), also known as urocanate hydratase. wikipedia.orgontosight.ai This enzyme facilitates the hydration of trans-urocanate to 4,5-dihydro-4-oxo-5-imidazolepropanoate, which is also referred to as imidazolonepropionate. wikipedia.orgbiorxiv.org In humans, urocanase is encoded by the UROC1 gene, located on chromosome 3. wikipedia.orgorpha.netgenecards.org

Structural and Mechanistic Aspects of Urocanase Activity

Urocanase is a homodimeric enzyme, meaning it is composed of two identical protein subunits. wikipedia.org The crystal structure of urocanase from Pseudomonas putida reveals that each subunit consists of an NAD-binding domain and a larger core domain that forms the dimer interface. nih.gov Tightly bound NAD+ cofactors are essential for the enzyme's catalytic activity. wikipedia.orgnih.gov

The catalytic mechanism of urocanase is unique in that it utilizes NAD+ as an electrophile rather than for a redox reaction. wikipedia.orgasm.org The NAD+ molecule attacks the double bond of the urocanate substrate, leading to a sigmatropic rearrangement. wikipedia.org This rearrangement facilitates the addition of a water molecule, resulting in the formation of the product, 4,5-dihydro-4-oxo-5-imidazolepropanoate. wikipedia.org A conserved cysteine residue is believed to be crucial for the catalytic mechanism, potentially by being involved in binding the NAD+ cofactor. wikipedia.orgebi.ac.uk The active site, containing the substrate, nicotinamide (B372718), and water molecules, is enclosed within a cavity that must open to allow for substrate entry and product release, likely through the movement of the NAD domain. nih.gov

Distribution and Absence of Urocanase Activity in Specific Tissues

Urocanase activity is not uniformly distributed throughout the body. In vertebrates, it is primarily found in the liver. wikipedia.orgebi.ac.uk However, a notable exception is the epidermis. While the epidermis contains histidase, which produces trans-urocanate from histidine, it lacks urocanase activity. mdpi.comasm.orgscielo.org.mx This absence of urocanase in the skin leads to the accumulation of trans-urocanate in the stratum corneum, where it can make up a significant portion of the dry weight. nih.gov This accumulated urocanate is thought to serve as a natural sunscreen, absorbing UV radiation. asm.orgresearchgate.net

Downstream Metabolites of Urocanate Degradation

Following the action of urocanase, the histidine degradation pathway continues. The product of the urocanase reaction, 4,5-dihydro-4-oxo-5-imidazolepropanoate (imidazolonepropionate), is further metabolized by the enzyme imidazolonepropionase (EC 3.5.2.7). biorxiv.orgasm.org This enzyme hydrolyzes the cyclic imidazolonepropionate to N-formiminoglutamate (FIGLU). ontosight.aibiorxiv.orgasm.org Subsequently, glutamate (B1630785) formiminotransferase transfers the formimino group from FIGLU to tetrahydrofolate, yielding glutamate and N5-formimino-tetrahydrofolate. mdpi.com This links the catabolism of histidine to one-carbon metabolism. nih.gov

Alternative Degradation Pathways: Conjugation with Glutathione (B108866)

An alternative metabolic fate for urocanate, particularly cis-urocanate which is formed from trans-urocanate upon exposure to UV radiation, involves conjugation with glutathione (GSH). uitm.edu.my This reaction is catalyzed by glutathione S-transferases (GSTs). uitm.edu.mynih.gov The conjugation of cis-urocanate with GSH leads to the formation of S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]glutathione (GS(CIE)). scite.aiebi.ac.uk This process increases the hydrophilicity of the molecule, facilitating its excretion from the body. uitm.edu.my This glutathione adduct can be further metabolized to a cysteine conjugate, S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]-L-cysteine (Cys(CIE)), which has been identified in urine. scite.ai Evidence suggests that this pathway is active in the body, with GS(CIE) being detected in the kidney, liver, skin, and blood of rats exposed to sunlight. ebi.ac.uk

Excretion Pathways of Urocanate Isomers

The primary route for the excretion of urocanate and its metabolites is through urine and sweat. nih.govuitm.edu.my The conjugation of cis-urocanate with glutathione to form a more water-soluble compound is a key step in preparing it for excretion. uitm.edu.my In cases of inherited urocanase deficiency, elevated levels of urocanic acid are found in the urine, a condition known as urocanic aciduria. wikipedia.org Similarly, individuals with this deficiency show significantly increased levels of both trans- and cis-urocanate in their plasma and urine. nih.gov The presence of urocanate in sweat is also well-documented, which is consistent with its accumulation in the skin. nih.gov

Molecular Mechanisms and Biological Functions of Cis Urocanate

Immunomodulatory Properties of cis-Urocanate

Cis-UCA is a recognized immunosuppressive agent, influencing various arms of the immune system. nih.govresearchgate.net Its formation in the epidermis following UV exposure initiates a cascade of events that lead to both local and systemic immune suppression. nih.govmedicaljournals.se This modulation is a key factor in the body's response to sun exposure and has implications for various skin conditions. researchgate.net The skin microbiome has also been shown to regulate the immunosuppressive capacity of cis-UCA, as certain skin-resident bacteria can metabolize it. morressier.comnih.goveurekalert.org

Mechanisms of Immune Suppression

The immunosuppressive effects of cis-UCA are mediated through several distinct molecular pathways. A pivotal discovery identified the serotonin (B10506) 5-HT2A receptor as a cellular receptor for cis-UCA. nih.govcapes.gov.brpnas.org Binding to this receptor with high affinity, cis-UCA can trigger downstream signaling pathways that lead to immune suppression. nih.govpnas.org This interaction highlights a link between the nervous and immune systems in the context of UV-induced immunomodulation. Additionally, cis-UCA has been shown to down-regulate the histamine-mediated activation of adenylate cyclase in the epidermis, suggesting another avenue through which it exerts its effects. medicaljournals.senih.gov

A crucial aspect of cis-UCA's immunosuppressive activity is its ability to modulate antigen presentation by immune cells, particularly Langerhans cells and dendritic cells. nih.govnih.govnih.gov Incubation of epidermal cells with cis-UCA, but not its trans-isomer, has been shown to completely inhibit their ability to present tumor-associated antigens. nih.gov This inhibition of antigen-presenting cell (APC) function is a key mechanism by which cis-UCA impairs the initiation of immune responses. nih.govnih.gov Research has shown that splenic dendritic cells from mice treated with cis-UCA have a significantly impaired ability to present antigens to T cells. nih.gov This defect in antigen presentation appears with a time delay, suggesting an indirect mechanism of action. nih.gov

Cis-UCA has been shown to influence regulatory T cell (Treg) populations, which play a critical role in maintaining immune tolerance and preventing excessive immune responses. researchgate.netnih.gov In a model of acute colitis, treatment with cis-UCA helped maintain the levels of splenic CD4+CD25+FoxP3+ regulatory T cells, which were otherwise reduced by the inflammatory condition. nih.gov This suggests that cis-UCA may contribute to immunosuppression by supporting the function or survival of these regulatory cells. researchgate.netnih.gov

Modulation of Antigen Presentation by Immune Cells

Regulation of Cytokine and Chemokine Expression

Cis-UCA exerts a significant influence on the expression of various cytokines and chemokines, further contributing to its immunomodulatory profile. nih.govresearchgate.net In primary human keratinocytes, cis-UCA has been shown to up-regulate the expression of genes associated with cytokines. nih.gov Specifically, it can increase the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-8 in a dose-dependent manner. nih.govresearchgate.net This seemingly contradictory pro-inflammatory effect may be part of a complex regulatory network initiated by cis-UCA. frontiersin.org

A key aspect of cis-UCA's function is its ability to induce the production of anti-inflammatory mediators, most notably Interleukin-10 (IL-10). nih.govaai.org Cis-UCA significantly enhances the production of IL-10 by activated CD4+ T cells. nih.govaai.orgresearchgate.net This enhanced IL-10 production is considered a novel pathway for UVB- and cis-UCA-mediated immunosuppression. aai.org IL-10 is a potent anti-inflammatory cytokine that can inhibit the function of various immune cells, including antigen-presenting cells. aai.org Furthermore, cis-UCA has been shown to reduce the secretion of the pro-inflammatory cytokines IL-1β and IL-18 in human corneal epithelial cells, highlighting its anti-inflammatory potential in specific cellular contexts. nih.govarvojournals.orgresearchgate.net

Modulation of Pro-Inflammatory Cytokines and Chemokines

Cis-urocanate (cis-UCA) demonstrates a significant and cell-type-dependent modulatory role on the production of pro-inflammatory cytokines and chemokines. In ocular surface cells, cis-UCA exhibits clear anti-inflammatory effects. Studies on human corneal epithelial (HCE) and conjunctival epithelial cells have shown that cis-UCA can suppress the secretion of interleukin-6 (IL-6) and interleukin-8 (IL-8) induced by ultraviolet-B (UV-B) radiation. nih.govmedchemexpress.comarvojournals.orgmedicaljournals.se Further research has revealed that cis-UCA also prevents the UV-B-induced secretion of other key pro-inflammatory cytokines, namely interleukin-1β (IL-1β) and interleukin-18 (IL-18), in HCE cells. arvojournals.orguef.finih.gov This suggests a protective role for cis-UCA in mitigating inflammatory responses to UV stress in the cornea. arvojournals.org

The influence of cis-UCA extends to other cell types and inflammatory models. In a mouse model of dextran (B179266) sodium sulphate-induced colitis, systemic administration of cis-UCA was found to reduce the colonic expression of the chemokine CXCL1. nih.gov In contrast, the effects on keratinocytes, the primary cells of the epidermis, appear to be different. In primary human keratinocytes, cis-UCA treatment has been observed to increase the secretion of tumor necrosis factor-alpha (TNF-α) and IL-6. kcl.ac.uk This pro-inflammatory effect in keratinocytes may be linked to an upstream increase in prostaglandin (B15479496) E2 (PGE2), which can subsequently activate NF-κB to drive cytokine production. nih.gov This highlights that the immunomodulatory function of cis-UCA is highly dependent on the cellular context and the specific inflammatory milieu. arvojournals.orgresearchgate.net

Table 1: Summary of cis-Urocanate's Effect on Cytokines and Chemokines

| Cytokine/Chemokine | Cell Type/Model | Observed Effect | Source(s) |

|---|---|---|---|

| IL-6 | Human Corneal Epithelial Cells | Suppression of UV-B induced secretion | nih.govmedchemexpress.comarvojournals.org |

| IL-8 | Human Corneal Epithelial Cells | Suppression of UV-B induced secretion | nih.govmedchemexpress.comarvojournals.org |

| IL-1β | Human Corneal Epithelial Cells | Prevention of UV-B induced secretion | arvojournals.orguef.finih.gov |

| IL-18 | Human Corneal Epithelial Cells | Prevention of UV-B induced secretion | arvojournals.orguef.finih.gov |

| CXCL1 | Mouse Colitis Model (Colon) | Reduced expression | nih.gov |

| TNF-α | Primary Human Keratinocytes | Increased secretion | kcl.ac.uk |

| IL-6 | Primary Human Keratinocytes | Increased secretion | kcl.ac.uk |

| IFN-γ | IL-10 Deficient Mouse Model (Colon) | Decreased levels | nih.gov |

Intracellular Signaling Pathways Affected by cis-Urocanate

The mitogen-activated protein kinase (MAPK) signaling cascades are key targets of cis-UCA's action, particularly in response to cellular stress like UV-B radiation. nih.gov A significant body of research points to the inhibition of the c-Jun N-terminal kinase (JNK) pathway by cis-UCA. nih.govnih.gov In human corneal epithelial cells exposed to UV-B, cis-UCA was found to attenuate the phosphorylation, and thus activation, of both JNK and its downstream target c-Jun. nih.govnih.gov

This inhibition has direct consequences for the transcription factor activator protein-1 (AP-1), a heterodimer often composed of proteins from the Jun and Fos families. nih.govplos.org Cis-UCA has been shown to inhibit the DNA binding of the AP-1 subunits c-Jun and c-Fos following UV-B irradiation in corneal cells. nih.govnih.gov This suppression of the JNK/AP-1 signaling axis is a potential mechanism for the anti-inflammatory and anti-apoptotic effects of cis-UCA observed in these cells. nih.gov

However, the effect of cis-UCA on MAPK pathways can be different depending on the cell type and context. In human keratinocytes, cis-UCA treatment leads to a transient phosphorylation of the extracellular signal-regulated kinase (ERK) and p38 MAPK. nih.gov In yet another context, studies on human bladder carcinoma cells have shown that cis-UCA can promote the ERK and JNK signaling pathways. d-nb.info This activation in cancer cells is proposed to occur through the inhibition of protein phosphatases that would normally inactivate these kinases, ultimately contributing to cytotoxic effects. d-nb.info

Table 2: Effects of cis-Urocanate on MAP Kinase Pathways

| Pathway Component | Cell Type | Observed Effect | Source(s) |

|---|---|---|---|

| phospho-JNK | Human Corneal Epithelial Cells | Attenuated UV-B induced increase | nih.govnih.gov |

| phospho-c-Jun | Human Corneal Epithelial Cells | Attenuated UV-B induced increase | nih.govnih.gov |

| AP-1 (c-Jun/c-Fos) DNA Binding | Human Corneal Epithelial Cells | Inhibited UV-B induced binding | nih.govnih.gov |

| ERK & p38 | Human Keratinocytes | Transient phosphorylation | nih.gov |

| ERK & JNK | Human Bladder Carcinoma Cells | Promoted signaling via phosphatase inhibition | d-nb.info |

The interaction between cis-UCA and the nuclear factor-kappa B (NF-κB) signaling pathway is complex and appears highly cell-specific. In studies using human corneal epithelial cells, UV-B radiation was shown to induce the DNA binding activity of the p65 subunit of NF-κB. nih.gov However, treatment with cis-UCA did not affect or inhibit this activation. nih.govnih.gov

Conversely, other research suggests that cis-UCA can, in certain contexts, lead to NF-κB activation. One report indicates that cis-UCA induces NF-κB activation in primary human keratinocytes. kcl.ac.uk This may be an indirect effect; it has been proposed that cis-UCA stimulates the production of prostaglandin E2 (PGE2) in keratinocytes, which in turn can potently activate NF-κB, leading to the secretion of pro-inflammatory cytokines. nih.gov Furthermore, the priming step for the activation of the NLRP3 inflammasome, which is required for the processing and secretion of IL-1β, depends on NF-κB signaling. arvojournals.org The ability of cis-UCA to prevent IL-1β secretion suggests it may interfere with this NF-κB-dependent priming step under specific conditions. arvojournals.orgnih.gov

Research indicates that cis-UCA does not directly stimulate the synthesis of cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) in various cell models, including human dermal fibroblasts and adenocarcinoma cell lines. researchgate.net Instead, its role is modulatory, often inhibiting stimulated cAMP production. In human dermal fibroblasts, cis-UCA was shown to specifically inhibit cAMP synthesis that was induced by prostaglandin E1 (PGE1) or PGE2. researchgate.net This inhibitory effect was observed at nanomolar concentrations, suggesting a specific mechanism of action. researchgate.net

Similarly, in pig epidermis, while neither trans- nor cis-UCA directly increased cAMP levels, cis-UCA was found to actively down-regulate the increase in cAMP that was induced by histamine. nih.govmedicaljournals.se This down-regulation of stimulated cAMP synthesis is proposed as a potential biochemical event through which cis-UCA exerts its biological effects in the skin. nih.govmedicaljournals.se However, the effect is not universal, as one study using human natural killer cells found that neither cis- nor trans-UCA modulated intracellular cAMP levels. medicaljournals.se

Activation of NF-κB Signaling

Receptor-Mediated Actions of cis-Urocanate

A key breakthrough in understanding the molecular action of cis-UCA was the identification of the serotonin (5-hydroxytryptamine, 5-HT) receptor 5-HT2A as a specific cellular receptor. pnas.orgnih.gov Evidence indicates that cis-UCA binds to the 5-HT2A receptor with a relatively high affinity, with a reported dissociation constant (Kd) of 4.6 nM. medchemexpress.compnas.orgnih.gov This interaction is functionally significant, as the immunosuppressive effects of cis-UCA can be blocked by selective 5-HT2A receptor antagonists. pnas.orgaacrjournals.org

The binding of cis-UCA to the 5-HT2A receptor has been shown to trigger downstream signaling events. In a mouse fibroblast cell line stably transfected with the human 5-HT2A receptor, treatment with cis-UCA activated intracellular calcium mobilization. pnas.orgnih.gov This effect was specific to the cis isomer and could be blocked by a 5-HT2A receptor antagonist, confirming the receptor's role in mediating the signal. pnas.org

Despite this strong evidence, the 5-HT2A receptor may not be the universal mediator of all cis-UCA effects in all cell types. A study on primary human keratinocytes found that these cells did not constitutively express 5-HT2A receptor mRNA. kcl.ac.uk In these cells, cis-UCA was still able to stimulate the production of mediators like PGE2, TNF-α, and IL-6, and this stimulation was not inhibited by a 5-HT receptor antagonist. kcl.ac.uk This indicates that in human keratinocytes, cis-UCA stimulates mediator production through a pathway that is independent of the 5-HT2A receptor. kcl.ac.uk

Role of cis-Urocanate in Cutaneous Biology

Cis-urocanate is a significant metabolite in the skin, primarily formed through the interaction of its precursor with ultraviolet radiation. Its biological activities, particularly concerning skin cells, are a subject of extensive research.

In the outermost layer of the skin, the stratum corneum, the amino acid histidine is converted into trans-urocanic acid (trans-UCA). uitm.edu.myscielo.br This compound is a major chromophore in the epidermis, meaning it is highly effective at absorbing ultraviolet (UV) radiation, particularly in the UVB range (290-320 nm). scielo.brmdpi.com

Upon exposure to UV radiation from the sun or artificial sources, trans-UCA absorbs photons and undergoes a structural change, a process known as photoisomerization, converting it into its geometric isomer, cis-urocanate (cis-UCA). uitm.edu.myscielo.brnih.gov This conversion is a key photobiological event in the skin. uitm.edu.my The efficiency of this isomerization process is notable, and significant amounts of cis-UCA can be detected in the skin and urine for an extended period following a single UV exposure. uva.nl While trans-UCA acts as a natural sunscreen by absorbing UV energy, the formation of cis-UCA initiates a cascade of distinct biological and immunomodulatory effects. scielo.brmdpi.comresearchgate.net

Cis-urocanate directly influences the primary cells of the epidermis, the keratinocytes, affecting their viability, programmed cell death, and genetic expression, thereby playing a role in skin homeostasis.

Research has demonstrated that cis-urocanate can decrease the viability of human keratinocytes and promote apoptosis, or programmed cell death. uitm.edu.myresearchgate.net Studies using cultured normal and immortalized human keratinocytes have shown that treatment with cis-urocanate, but not its trans-isomer, leads to increased cell mortality. uitm.edu.myresearchgate.net This effect on cell viability is often dose-dependent. researchgate.net

The induction of apoptosis by cis-urocanate is a key finding. researchgate.net This process is characterized by specific cellular events, including the activation of key executioner enzymes like caspase-3. nih.gov The downstream signaling modulated by cis-urocanate includes the downregulation of Epidermal Growth Factor Receptor (EGFR) protein expression, which corresponds with caspase-3 activation. nih.govresearchgate.net

Table 1: Effect of cis-Urocanate on Keratinocyte Viability and Apoptosis

| Parameter | Treatment | Observation | Finding |

| Cell Viability (MTT Assay) | cis-Urocanate | Dose-dependent decrease in cell viability. researchgate.net | cis-Urocanate reduces the proliferative capacity and viability of keratinocytes. researchgate.net |

| Apoptosis (Flow Cytometry) | cis-Urocanate | Increase in early and late apoptotic cell populations. researchgate.netresearchgate.net | cis-Urocanate actively induces programmed cell death in keratinocytes. researchgate.net |

| Apoptosis (Caspase-3 Activation) | cis-Urocanate | Activation of caspase-3. nih.gov | The apoptotic pathway induced by cis-Urocanate involves key executioner caspases. nih.gov |

| Cell Viability | trans-Urocanate | Slight to no decrease in cell viability. researchgate.net | The trans-isomer does not significantly impact keratinocyte viability, highlighting the specific role of the cis-form. researchgate.net |

Cis-urocanate is an active modulator of gene transcription in primary human keratinocytes. nih.gov Microarray analyses have revealed that cis-urocanate up-regulates a specific subset of genes that are also induced by solar-simulated radiation. nih.gov These genes are primarily associated with critical cellular processes such as apoptosis, cell growth arrest, cytokine signaling, and oxidative stress. uitm.edu.mynih.govresearchgate.net In contrast, trans-urocanate has little to no effect on the expression of these genes. nih.gov

One of the most significantly induced genes is prostaglandin-endoperoxide synthase 2 (PTGS2), which leads to a marked increase in the secretion of prostaglandin E2 (PGE2), an important immunomodulatory mediator. nih.govnih.gov Furthermore, cis-urocanate treatment results in the increased production and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), in a dose-dependent manner. nih.govnih.gov These findings suggest that cis-urocanate may initiate its immunomodulatory effects by triggering the transcription of key signaling molecules within epidermal keratinocytes. nih.gov

Table 2: Gene and Protein Expression Modulated by cis-Urocanate in Human Keratinocytes

| Gene/Protein | Effect of cis-Urocanate | Functional Category | Reference |

| PTGS2 (COX-2) | Upregulation | Inflammation, Prostaglandin Synthesis | nih.gov |

| Prostaglandin E2 (PGE2) | Increased Secretion | Immunomodulation, Inflammation | nih.govresearchgate.netnih.gov |

| TNF-α | Increased Secretion | Cytokine, Inflammation, Apoptosis | nih.govnih.gov |

| IL-6 | Increased Secretion | Cytokine, Inflammation | nih.govnih.gov |

| IL-8 | Increased Secretion | Chemokine, Inflammation | nih.gov |

A fundamental mechanism through which cis-urocanate exerts its biological effects on keratinocytes is by inducing oxidative stress.

Studies have consistently shown that cis-urocanate, but not trans-urocanate, can trigger the generation of Reactive Oxygen Species (ROS) in human keratinocytes. uitm.edu.myresearchgate.net This ROS production occurs in a dose-dependent manner and is considered a critical upstream event that initiates subsequent cellular responses. nih.govresearchgate.net The generation of ROS by cis-urocanate leads to oxidative stress, which can cause cellular damage, including oxidative DNA damage and lipid peroxidation. uitm.edu.mymdpi.comfrontiersin.orgresearchgate.net

The intracellular ROS generated by cis-urocanate is directly linked to the modulation of cell signaling pathways, such as the transient phosphorylation of the EGFR and downstream mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net This cascade of events ultimately contributes to the synthesis of PGE2 and the induction of apoptotic cell death. nih.govresearchgate.net The natural antioxidant α-tocopherol (Vitamin E) has been shown to reduce cis-urocanate-induced ROS generation and the subsequent downstream effects, confirming the central role of oxidative stress in its mechanism of action. nih.govresearchgate.net

Table 3: Research Findings on cis-Urocanate and Reactive Oxygen Species (ROS)

| Cell Type | Finding | Upstream Event | Downstream Consequences | Reference |

| Human Keratinocytes | cis-Urocanate generates ROS in a dose-dependent manner. | Treatment with cis-Urocanate. researchgate.net | Modulation of EGFR/MAPK signaling, PGE2 synthesis, apoptotic cell death. nih.govresearchgate.net | uitm.edu.mynih.govresearchgate.net |

| Human Keratinocytes | trans-Urocanate does not generate ROS. | Treatment with trans-Urocanate. uitm.edu.myresearchgate.net | No significant induction of oxidative stress or related signaling. uitm.edu.myresearchgate.net | uitm.edu.myresearchgate.net |

| Human Keratinocytes | Antioxidants (α-tocopherol) can reduce cis-Urocanate-induced ROS. | Pre-treatment with antioxidant. researchgate.net | Attenuation of PGE2 release and apoptotic cell death. nih.govresearchgate.net | nih.govresearchgate.net |

Contribution to Oxidative Stress Responses

Antioxidant Activities

The role of cis-urocanate as an antioxidant is complex, with studies revealing both protective and pro-oxidant activities. Both the cis and trans isomers of urocanic acid have been identified as efficient scavengers of hydroxyl radicals. nih.govnih.gov However, their effectiveness against other reactive oxygen species (ROS) varies.

Research indicates that both isomers are mild peroxyl radical scavengers. tandfonline.comnih.gov In competitive experiments, cis-urocanate was found to be approximately 30% less efficient at trapping peroxyl radicals than its trans-isomer. tandfonline.comnih.gov Despite being a less potent scavenger than compounds like Trolox, the high concentration of urocanic acid in the skin suggests its capacity to trap peroxyl radicals could still contribute significantly to the antioxidant defenses of the tissue. tandfonline.comnih.gov Furthermore, both isomers, particularly the cis form, have been shown to protect low-density lipoproteins (LDL) from oxidation induced by copper (II). tandfonline.comnih.gov

Conversely, some studies suggest cis-urocanate can exhibit pro-oxidant behavior. In human keratinocytes, cis-urocanate, but not trans-urocanate, was reported to generate ROS in a dose-dependent manner. nih.gov This ROS generation was linked to the modulation of epidermal growth factor receptor (EGFR) signaling, leading to the synthesis of prostaglandin E2 (PGE2) and apoptotic cell death. nih.govresearchgate.net The induction of lipid peroxidation by cis-urocanate has also been observed, suggesting it may contribute to oxidative stress under certain conditions. nih.gov

Laser flash photolysis studies have shown that photo-ionized species of both urocanic acid isomers react efficiently with oxygen. rsc.orgresearchgate.net Additionally, preliminary experiments indicate a rapid reaction of both isomers with the semiquinone radical of L-3,4-dihydroxyphenylalanine (L-DOPA). rsc.orgresearchgate.net This reactivity with various radical species underscores the multifaceted role of cis-urocanate in the oxidative environment of the skin.

Interplay with the Skin Microbiome

Recent research has highlighted the significant interplay between cis-urocanate and the skin's microbial inhabitants. The skin microbiome can actively metabolize cis-urocanate, thereby influencing its biological effects, particularly its well-known immunosuppressive properties. news-medical.netsciencedaily.comeurekalert.org

Microbial Metabolism of Urocanate Isomers

Certain bacteria residing on the skin possess the metabolic machinery to utilize urocanate isomers as a nutrient source. nih.gov This microbial activity can alter the local concentration of cis-urocanate following UV exposure, representing a dynamic interaction between the host, its microbiome, and environmental stimuli. news-medical.netnih.gov

Specific bacterial species capable of degrading urocanic acid have been identified from human skin. Studies have shown that a significant portion of aerobic isolates from human skin can degrade L-histidine, trans-urocanate, or cis-urocanate. nih.gov Among the bacteria that degrade cis-urocanate, Micrococcus luteus has been explicitly identified. nih.gov More recent studies have emphasized the role of Staphylococcus epidermidis as a key urocanase-positive bacterium that metabolizes cis-urocanate on the skin. nih.govfuturoprossimo.it The presence and activity of these urocanase-positive bacteria can influence the amount of cis-urocanate present in the epidermis. nih.gov

The degradation of cis-urocanate by these bacteria involves a specific enzymatic pathway. Micrococci that metabolize cis-urocanate contain the enzyme cis-urocanate isomerase. nih.gov This enzyme converts the cis-isomer back to the trans-isomer. nih.gov This conversion is a crucial step, as it allows the resulting trans-urocanate to enter the classical L-histidine degradation pathway, which is common in many microorganisms. nih.govresearchgate.net The enzyme urocanase (also known as HutU) then metabolizes trans-urocanate. nih.govbioengineer.org Therefore, bacterial cis-urocanate isomerase provides a gateway for skin microbes to utilize the UV-generated cis-urocanate as a substrate for growth. nih.gov

Identification of Urocanase-Positive Bacterial Species

Influence of Microbial Metabolism on Host Immune Responses

The microbial metabolism of cis-urocanate has a direct impact on host immune responses. Cis-urocanate is a known immunomodulatory molecule that contributes to the immunosuppression observed after UV radiation exposure. news-medical.neteurekalert.org By metabolizing and thus reducing the local concentration of cis-urocanate, urocanase-positive skin bacteria can diminish the immunosuppressive effects of UV radiation. news-medical.netmicrobiota-ism.com

Experimental studies using preclinical models have demonstrated this link. news-medical.neteurekalert.org The presence of urocanase-positive bacteria like Staphylococcus epidermidis limits the ability of cis-urocanate to suppress immune responses against environmental antigens. news-medical.netnih.gov Conversely, when a topical urocanase inhibitor is applied, the metabolism of cis-urocanate by these bacteria is blocked, which restores the immunosuppressive effect. nih.gov This demonstrates that the skin microbiome can fine-tune the host's immune response to UV radiation by harnessing a unique nutrient—cis-urocanate—produced by sun exposure. news-medical.netnih.gov This interaction represents a direct metabolic link between UV radiation, a host-derived molecule, and bacterial behavior that affects immune function. eurekalert.orgsciencealert.com

Other Identified Biological Activities and Interactions

Beyond its immunomodulatory and antioxidant activities, cis-urocanate has been implicated in several other biological processes.

One significant finding is its ability to induce apoptosis, or programmed cell death. At a weakly acidic extracellular pH, cis-urocanate can cause intracellular acidification, leading to annexin-V binding and the activation of caspase-3 in melanoma cells, which are signs of apoptosis. researchgate.net In human keratinocytes, cis-urocanate-induced ROS generation has been shown to downregulate EGFR protein expression, which corresponds with caspase-3 activation and subsequent apoptotic cell death. nih.gov

Furthermore, cis-urocanate has been identified as an agonist for the serotonin receptor 5-HT2A, binding with a high affinity (Kd = 4.6 nM). medchemexpress.comchemsrc.com It is suggested that cis-urocanate activates immune suppression via this receptor. medchemexpress.com

Interestingly, while primarily known for its immunosuppressive role in the skin, some studies have reported anti-inflammatory effects of cis-urocanate in other contexts, such as in models of multiple sclerosis and intestinal inflammation. researchgate.net In human corneal and conjunctival epithelial cells, cis-urocanate was found to suppress the UV-B-induced secretion of pro-inflammatory cytokines IL-6 and IL-8 and decrease caspase-3 activity, thereby improving cell viability. medchemexpress.comchemsrc.com It has also been shown to initiate the transcription of genes associated with cytokines and oxidative stress in primary human keratinocytes, leading to the production of mediators like TNF-alpha, IL-6, IL-8, and PGE2. nih.gov

Finally, urocanate is recognized as a potential signaling molecule in the interaction between bacteria and their eukaryotic hosts. nih.gov For pathogenic bacteria like Pseudomonas aeruginosa, urocanate, in conjunction with the regulatory protein HutC, can influence cellular metabolism, motility, and the expression of virulence factors, suggesting it may play a role in the elicitation of bacterial pathogenesis. nih.gov

Implications in Biological Systems and Pathogenesis

Involvement in UV-Induced Cellular and Immunological Dysregulation

The photoisomerization of trans-urocanic acid to cis-urocanate in the epidermis is a key event that triggers a cascade of immunological responses. uitm.edu.mytaylorandfrancis.com This transformation is a primary mechanism by which UV radiation exerts its immunosuppressive effects, influencing both local and systemic immunity. iomcworld.orgnih.gov

Contribution to Photoimmunosuppression Mechanisms

Cis-urocanate is a well-established mediator of UV-induced immunosuppression. nih.govdirect-ms.org Its formation in the skin following UV exposure initiates a complex series of events that ultimately dampen cell-mediated immune responses. taylorandfrancis.comnih.gov

One of the key mechanisms involves the modulation of cytokine production. Cis-urocanate has been shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) from activated T cells. direct-ms.org IL-10 plays a crucial role in UV-induced immunosuppression. direct-ms.org Furthermore, cis-urocanate can influence the function of antigen-presenting cells, such as Langerhans cells, altering their morphology and function, which impairs their ability to initiate immune responses. direct-ms.org Studies have demonstrated that topical or intracutaneous administration of cis-urocanate can mimic many of the immunosuppressive effects of UV radiation, including the suppression of delayed-type hypersensitivity (DTH) responses to various antigens. direct-ms.org

The systemic nature of this immunosuppression is highlighted by the detection of cis-urocanate in the serum of UV-irradiated mice, indicating its distribution throughout the body. nih.govdirect-ms.org This systemic action allows pathways induced by UV radiation in the skin to influence inflammatory processes at distant sites. nih.gov

Role in the Induction of Photocarcinogenesis (Mechanistic Perspective)

The immunosuppressive properties of cis-urocanate are closely linked to its role in the development of skin cancer, a process known as photocarcinogenesis. nih.gov By suppressing the immune system, cis-urocanate may impair the body's ability to recognize and eliminate sun-damaged, potentially cancerous cells. researchgate.netnih.gov

Mechanistically, cis-urocanate contributes to photocarcinogenesis through several pathways. It has been found to act as an agonist of the 5-HT2A receptor, and blocking this receptor has been shown to reduce cis-urocanate-mediated photocarcinogenesis. wikipedia.org Neutralizing the activity of cis-urocanate in vivo has been demonstrated to inhibit photocarcinogenesis. nih.gov

Furthermore, cis-urocanate may contribute to DNA damage. frontiersin.org It is believed to generate reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. researchgate.net Interestingly, agents that block the binding of cis-urocanate to its receptor have been found to modulate DNA repair mechanisms, suggesting a complex interplay between cis-urocanate, DNA damage, and the subsequent development of skin cancer. nih.gov The continuous formation of cis-urocanate due to repeated UV exposure may also contribute to the chronic inflammatory responses observed in photoaging. uitm.edu.my

Associations with Inflammatory States (Molecular and Immunological Basis)

Beyond its role in UV-induced phenomena, cis-urocanate has been associated with a variety of inflammatory conditions, both cutaneous and systemic. Its immunomodulatory effects can either exacerbate or, in some contexts, alleviate inflammation. researchgate.netuitm.edu.my

Contribution to Mechanisms in Atopic Dermatitis

The role of cis-urocanate in atopic dermatitis (AD) appears to be complex and multifaceted. uitm.edu.my In some individuals, increased levels of cis-urocanate following UV exposure may worsen AD symptoms by affecting the systemic immune response. uitm.edu.my It has been suggested that under specific conditions, cis-urocanate could act as a pro-inflammatory factor. uitm.edu.my

Conversely, there is also evidence suggesting a protective role. A deficiency in filaggrin, a protein that breaks down into trans-urocanic acid, is associated with AD and leads to reduced levels of urocanic acid. uitm.edu.myconsultant360.com This reduction could disrupt the skin's barrier function and pH regulation, contributing to inflammation. taylorandfrancis.comconsultant360.com Some studies have reported that topical application of cis-urocanate can improve skin barrier function, reduce transepidermal water loss, and suppress inflammation in AD. taylorandfrancis.commdpi.commedicaljournals.se This suggests that replenishing cis-urocanate levels might be beneficial in managing AD symptoms. mdpi.com The production of cis-urocanate in response to sunlight could also explain why some individuals with AD experience symptom improvement after sun exposure. consultant360.com

Role in Intestinal Inflammation Models

Research using animal models has demonstrated that cis-urocanate can exert anti-inflammatory effects in the gut. nih.govnih.gov In a mouse model of colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS), administration of cis-urocanate was effective in reducing the severity of the inflammation. nih.govplos.org

The protective effects were associated with several molecular changes. Cis-urocanate treatment led to reduced colonic expression of the neutrophil chemoattractant CXCL1, which aligns with a reduction in infiltrating neutrophils. nih.govnih.gov It also preserved the population of splenic CD4+CD25+FoxP3+ T-regulatory cells, which are crucial for maintaining immune tolerance. nih.gov Furthermore, cis-urocanate was found to decrease the lipopolysaccharide (LPS)-induced secretion of CXCL1 from antigen-presenting cells in vitro. nih.gov These findings suggest that cis-urocanate can modulate inflammatory pathways in the intestine, providing further evidence for the systemic effects of this skin-derived molecule. nih.govplos.org

Connections to Systemic Inflammatory Conditions (e.g., Multiple Sclerosis)

Emerging evidence suggests a link between cis-urocanate and systemic inflammatory conditions like multiple sclerosis (MS). researchgate.netnih.gov Exposure to UV radiation and subsequent production of cis-urocanate may contribute to the immunomodulatory effects of sunlight that are considered beneficial for MS. tandfonline.com

Studies have shown that plasma levels of cis-urocanate are significantly lower in patients with relapsing-remitting MS compared to healthy controls. tandfonline.comnih.gov This observation has led to the hypothesis that lower levels of cis-urocanate might be a contributing factor to the disease, although it is also possible that reduced sun exposure due to the disease itself could be the cause. tandfonline.com Several immunomodulatory effects of cis-urocanate have been observed that could be relevant to MS, including increased production of IL-10 and regulatory T cells, and reduced antigen-presenting capabilities of dendritic cells. iomcworld.org These effects align with the systemic immunosuppression that may be beneficial in autoimmune disorders like MS. iomcworld.orgtandfonline.com

Impact on Host-Pathogen Interactions

Urocanate as a Signaling Molecule for Bacterial Pathogenesis

Emerging research highlights the role of urocanate, an intermediate in the histidine degradation pathway, as a significant signaling molecule in the interaction between bacterial pathogens and their hosts. nih.govnih.gov Host recognition is a critical initial step for pathogenic bacteria to establish infection, allowing them to identify suitable environments and express necessary factors for colonization and evasion of the host's immune system. nih.gov Evidence suggests that urocanate, which accumulates in certain host tissues like the skin, serves as a crucial cue for these pathogens. nih.govnih.gov

In many Gram-negative bacteria, the utilization of histidine and urocanate as carbon and nitrogen sources is regulated by the hut genes. The expression of these genes is controlled by a transcriptional repressor protein called HutC. nih.gov It is proposed that urocanate interacts with HutC, influencing the expression of virulence factors and promoting infection. nih.govresearchgate.net

Studies on the opportunistic human pathogen Pseudomonas aeruginosa and the zoonotic pathogen Brucella abortus have demonstrated that the interplay between urocanate and HutC has a significant impact on global cellular metabolism, cell motility, and the expression of virulence factors. nih.govresearchgate.net This suggests that beyond its role as a nutrient source, urocanate is central to initiating bacterial pathogenesis. nih.gov The presence of urocanate in the skin makes it a readily available signal for epidermal bacteria, some of which are capable of growing on both trans- and cis-urocanate. nih.gov Pathogenic bacteria such as Klebsiella pneumoniae can also utilize urocanate for growth. nih.gov The ability of many pathogenic bacteria to utilize histidine, a common amino acid, means that acquiring a single gene for urocanate uptake can be sufficient to enable them to respond to this host-derived signal. nih.gov This hypothesis is strengthened by the observation that in some bacteria, the HutC protein directly regulates the expression of virulence genes. researchgate.net

Role in Nematode Parasite Attraction

Urocanic acid has been identified as a major chemoattractant for the skin-penetrating parasitic nematode Strongyloides stercoralis. nih.govresearchgate.net This parasite often enters the human body through the feet, and the relatively high concentration of urocanic acid on the plantar surfaces of the feet is thought to play a significant role in attracting the nematode. wikipedia.org

Host-seeking behavior in parasitic nematodes is heavily reliant on chemical signals from potential hosts. nih.govresearchgate.net While non-specific cues like carbon dioxide and sodium chloride can attract S. stercoralis, the species-specific nature of the parasite suggested the existence of more specific attractants. nih.gov Research has shown that the infective larvae of S. stercoralis are strongly drawn to mammalian skin extracts, with urocanic acid being the active component. nih.govresearchgate.net As a metabolite of histidine, urocanic acid is particularly abundant in mammalian skin and its secretions, indicating it serves as a specific attractant for mammalian hosts. nih.gov Interestingly, the attractant effect of urocanic acid can be suppressed by the presence of divalent metal ions, which suggests a potential avenue for developing preventative measures against infection. nih.gov

Metabolic Disorders Related to Urocanate Pathways

Urocanic Aciduria: Biochemical Basis and Consequences

Urocanic aciduria is a rare, autosomal recessive metabolic disorder caused by a deficiency in the enzyme urocanase. wikipedia.orgontosight.ai This enzyme, also known as urocanate hydratase, is responsible for the conversion of urocanic acid to imidazolonepropionic acid in the histidine degradation pathway. wikipedia.orgnih.gov A deficiency in urocanase leads to an accumulation of urocanic acid, which is then excreted in the urine. wikipedia.orgmhmedical.com

The primary biochemical indicator of urocanic aciduria is an increased concentration of urocanic acid in the urine. wikipedia.org Unlike histidinemia, where histidine levels are significantly elevated, in urocanic aciduria, histidine levels in the liver are typically normal or only slightly elevated. wikipedia.org The disorder is generally considered to be benign. wikipedia.orgmhmedical.com Although some cases have reported associations with intellectual disability and aggressive behavior, a definitive causal link has not been established. wikipedia.orgnih.gov Recent studies on individuals with confirmed urocanase deficiency and characteristic biochemical markers have shown them to be phenotypically normal, suggesting that urocanic aciduria may be a benign biochemical phenotype. nih.gov

The clinical presentation of urocanic aciduria can vary, with some individuals remaining asymptomatic. ontosight.ai Diagnosis is made through biochemical tests that measure urocanic acid levels in the urine and genetic testing to identify mutations in the UROC1 gene, which encodes for urocanase. ontosight.ainih.gov Currently, there is no specific treatment to correct the enzyme deficiency. Management may involve dietary modifications to reduce histidine intake and supportive care for any associated symptoms. ontosight.aigenehealth.ai

Links to Broader Histidine Metabolism Imbalances

The metabolism of urocanate is intrinsically linked to the broader pathway of histidine catabolism. taylorandfrancis.com Histidine is an essential amino acid that, through a series of enzymatic steps, is converted to glutamate (B1630785). genehealth.aitaylorandfrancis.com Disruptions at different points in this pathway lead to distinct metabolic disorders.

The two primary disorders of histidine metabolism are histidinemia and urocanic aciduria. mhmedical.commhmedical.com Histidinemia, a more common inborn error of metabolism, results from a deficiency in the enzyme histidase. mhmedical.comgenehealth.ai This enzyme catalyzes the first step in histidine degradation: the conversion of histidine to urocanic acid. wikipedia.orgmhmedical.com Consequently, histidinemia is characterized by elevated levels of histidine in the blood, urine, and cerebrospinal fluid, and decreased levels of urocanic acid in the blood and skin. mhmedical.com

In contrast, urocanic aciduria is caused by a defect in the subsequent enzyme, urocanase. wikipedia.org This leads to the accumulation of the substrate for this enzyme, urocanic acid. genehealth.ai Another related disorder is formiminoglutamic aciduria (FIGLUuria), which results from a deficiency in the enzyme that processes formiminoglutamic acid, a downstream metabolite of urocanic acid. genehealth.ai

These disorders highlight the interconnectedness of the histidine metabolic pathway. An imbalance at one step can lead to the accumulation of specific intermediates, which serve as diagnostic markers. For instance, elevated urocanic acid is a hallmark of urocanase deficiency, while its absence in the presence of high histidine levels points towards histidase deficiency. wikipedia.orgtaylorandfrancis.com Furthermore, the histidine and folate metabolic pathways are coupled, and elevated urocanate excretion has been observed in conditions associated with folate deficiency, such as in some cases of protein malnutrition and megaloblastic anemia. nih.gov

Research Methodologies and Advanced Analytical Approaches for Cis Urocanate Studies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are indispensable for dissecting the molecular mechanisms through which cis-urocanate (cis-UCA) exerts its biological effects. These models allow for controlled investigations into cellular signaling pathways, gene expression changes, and the production of immunomodulatory mediators in response to cis-UCA exposure.

Primary Cell Cultures (e.g., Keratinocytes, Immune Cells, Epithelial Cells)

Primary cells, isolated directly from tissues, provide a physiologically relevant system to study the effects of cis-UCA on specific cell types involved in cutaneous and systemic immunity.

Primary Human Keratinocytes: As the primary cell type in the epidermis where cis-UCA is formed, keratinocytes are a crucial model. aai.org Studies using primary human keratinocytes have demonstrated that cis-UCA, but not its trans-isomer, can initiate the transcription of genes associated with apoptosis, cell growth arrest, and oxidative stress. aai.orgaai.org Specifically, cis-UCA induces the expression of prostaglandin-endoperoxide synthase-2 (PTGS2), leading to an increased secretion of prostaglandin (B15479496) E2 (PGE2). aai.orgaai.orgplos.org Furthermore, cis-UCA treatment results in a dose-dependent increase in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). aai.orgaai.orgplos.org These effects are often accompanied by the activation of the transcription factor NF-κB and lipid peroxidation. aai.orgresearchgate.net Interestingly, research suggests that cis-UCA stimulates this mediator production in keratinocytes through a pathway independent of the serotonin (B10506) (5-HT2A) or platelet-activating factor (PAF) receptors. kcl.ac.uknih.gov Some studies have also linked cis-UCA to the induction of apoptosis in keratinocytes, potentially through the generation of reactive oxygen species (ROS). researchgate.net

Primary Immune Cells: The immunomodulatory properties of cis-UCA are extensively studied using various primary immune cells.

T-cells: In cultures of CD4+ T-cells, cis-UCA has been shown to enhance the secretion of the anti-inflammatory cytokine IL-10. plos.orgaai.orgnih.gov This finding is significant as IL-10-secreting regulatory T-cells are known mediators of UV-induced immunosuppression. plos.orgnih.gov

Langerhans Cells (LCs): As the primary antigen-presenting cells (APCs) in the skin, LCs are a key target of cis-UCA. In vitro studies have shown that cis-UCA inhibits the ability of LCs to present tumor antigens, a critical step in initiating an anti-tumor immune response. aai.org This suppression of antigen presentation can be reversed by treatment with IL-12. aai.org

Monocytes and Neutrophils: Cis-UCA can modulate the functions of monocytes and neutrophils, which are key players in the inflammatory response. plos.orgmedicaljournals.se It has been shown to decrease the secretion of the neutrophil chemoattractant CXCL1 from antigen-presenting cells stimulated with lipopolysaccharide (LPS). plos.org

Primary Epithelial Cells: The effects of cis-UCA extend beyond the skin to other epithelial barriers.

Corneal Epithelial Cells: In primary human corneal epithelial (HCE) cells, cis-UCA demonstrates protective effects against UV-B induced damage. arvojournals.orgnih.gov It has been shown to prevent cell death and reduce the secretion of inflammatory cytokines IL-6 and IL-8 following UV-B exposure. arvojournals.orgnih.gov Furthermore, cis-UCA can inhibit the UV-B-induced activation of the NLRP3 inflammasome and the subsequent release of IL-1β and IL-18. arvojournals.orgnih.gov

Cell Line Systems for Pathway Analysis

immortalized cell lines offer a stable and reproducible platform for detailed analysis of the signaling pathways affected by cis-UCA.

Human Keratinocyte Cell Lines (e.g., HaCaT, nTERT): The HaCaT cell line is a commonly used model to investigate keratinocyte biology. mdpi.com Studies with nTERT keratinocytes, an immortalized line, have shown that cis-UCA can decrease cell viability and induce apoptosis in a dose-dependent manner. researchgate.net These cells exhibit classic apoptotic features like chromatin condensation and membrane blebbing after treatment. researchgate.net

Human Corneal Epithelial Cell Line (HCE-2): The HCE-2 cell line has been instrumental in elucidating the molecular pathways behind cis-UCA's protective effects in the eye. arvojournals.org Research using HCE-2 cells revealed that cis-UCA can suppress the UV-B-induced activation of the JNK signaling pathway. nih.gov It attenuates the phosphorylation of c-Jun and JNK and inhibits the binding of transcription factors c-Jun and c-Fos, which are downstream targets of the JNK pathway. nih.gov

Human Bladder Carcinoma Cell Line (5637): To understand its potential anti-cancer properties, cis-UCA has been studied in the 5637 bladder carcinoma cell line. nih.gov In this model, cis-UCA induces both apoptosis and necrosis, impairs metabolic activity, and causes cell cycle arrest. nih.gov Mechanistically, it was found to enhance the ERK and JNK signaling pathways by inhibiting the activity of cellular phosphatases. nih.govcancer.gov

Receptor-Transfected Cell Lines: To identify specific receptors for cis-UCA, cell lines engineered to express particular receptors are used. For example, a human epithelial cell line stably transfected with the PAF receptor was used to demonstrate that cis-UCA does not bind to or stimulate this receptor. kcl.ac.uknih.gov Conversely, a fibroblast cell line (L-NCG-5-HT2A) expressing the serotonin receptor 5-HT2A was used in binding assays and calcium mobilization studies, which suggested that cis-UCA binds to this receptor with high affinity, leading to intracellular calcium release. pnas.org

In Vivo Animal Models for Systemic and Organ-Specific Effects

In vivo animal models are crucial for understanding the systemic and organ-specific consequences of cis-UCA exposure, bridging the gap between cellular mechanisms and whole-organism physiology.

Immunologically Manipulated Animal Models

Genetically modified and other immunologically altered animal models provide powerful tools to dissect the specific components of the immune system that are targeted by cis-UCA.

Interleukin-10 Gene-Deficient (IL-10-/-) Mice: These mice are used to investigate the role of the immunosuppressive cytokine IL-10 in mediating the effects of cis-UCA. In a model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, subcutaneous administration of cis-UCA ameliorated the disease in wild-type mice but was ineffective in IL-10-/- mice. plos.org This suggests that the protective effects of cis-UCA in this model are dependent on an IL-10-mediated pathway. plos.org Although cis-UCA did not reduce colitis severity in IL-10-/- mice, it did decrease colonic levels of IFN-γ, indicating some IL-10-independent effects. plos.org

Transgenic T-cell Receptor (TCR) Mice (DO11.10): These mice possess T-cells that are specific for a peptide from ovalbumin (OVA), allowing for precise tracking of antigen-specific T-cell responses. In one study, Langerhans cells were treated with cis-UCA and then used to stimulate T-cells from DO11.10 mice. The results showed that cis-UCA suppressed the antigen-presenting capacity of the Langerhans cells, an effect that was reversed by the addition of IL-12. aai.org

Antibody-Mediated Neutralization Models: The role of endogenous cis-UCA can be probed by administering a monoclonal antibody that specifically neutralizes cis-UCA. In a mouse model of photocarcinogenesis, chronic UVB irradiation led to tumor development in control mice, whereas mice treated with an anti-cis-UCA monoclonal antibody showed a significantly reduced tumor incidence. aai.org This provides direct in vivo evidence that endogenously produced cis-UCA contributes to the development of UV-induced skin cancer. aai.org Similarly, pretreating mice with an anti-cis-UCA antibody can block the immunosuppression induced by either UV radiation or direct injection of cis-UCA. pnas.org

Models for Photobiological Studies

These models are designed to study the direct consequences of UV radiation exposure, including the formation of cis-UCA and its subsequent biological effects.

Hairless Mice: Hairless mice are often used in photocarcinogenesis studies. Topical application of trans-UCA combined with chronic UV radiation was shown to enhance skin tumor development, suggesting a role for the photo-isomerized cis-UCA in promoting cancer. aai.orgtaylorandfrancis.com

Contact and Delayed-Type Hypersensitivity (CHS/DTH) Models: These are standard models to assess cell-mediated immunity in vivo. UV radiation or direct administration of cis-UCA can suppress CHS and DTH responses in mice. plos.orgaai.orgpnas.org For instance, cis-UCA has been shown to suppress DTH responses to herpes simplex virus. medicaljournals.se Studies have demonstrated that this immunosuppression can be prevented by antagonists of the 5-HT2A receptor or by treatment with IL-12, linking the serotonin pathway and cytokine modulation to cis-UCA's in vivo effects. aai.orgpnas.orgresearchgate.net

The following table summarizes findings from various in vivo photobiological studies investigating cis-Urocanate.

| Animal Model | Experimental Setup | Key Findings | Reference |

|---|---|---|---|

| Hairless Mice | Topical trans-UCA + Chronic UVR | Enhanced photocarcinogenesis. | aai.orgtaylorandfrancis.com |

| Mice (Various Strains) | UV radiation or cis-UCA administration followed by CHS/DTH induction | Suppression of cell-mediated immunity (CHS/DTH). | plos.orgaai.orgpnas.org |

| Mice | cis-UCA administration + 5-HT2A receptor antagonist | Blockade of cis-UCA-induced immunosuppression. | pnas.orgresearchgate.net |

| Mice | cis-UCA administration + IL-12 treatment | Reversal of cis-UCA-induced suppression of CHS. | aai.org |

Gnotobiotic Animal Models for Microbiome Interactions

Gnotobiotic, or germ-free, animal models are essential for studying the interactions between cis-UCA, the host, and the skin microbiota.

Gnotobiotic Mouse Models: Recent research has utilized gnotobiotic mice to demonstrate the role of the skin microbiome in metabolizing cis-UCA. technologynetworks.comsciencedaily.comhippocratesbriefs.com It was discovered that certain skin commensal bacteria, such as Staphylococcus epidermidis, can metabolize cis-UCA using the enzyme urocanase. technologynetworks.comsciencedaily.comhippocratesbriefs.com This microbial activity limits the local concentration of cis-UCA, thereby fine-tuning the host's immune response to UV radiation. technologynetworks.comsciencedaily.com By colonizing gnotobiotic mice with specific bacterial strains, researchers can directly assess how the presence or absence of cis-UCA-metabolizing bacteria influences UV-induced immunosuppression. technologynetworks.comhippocratesbriefs.com

Caspase-14 Deficient Mice: While not strictly a gnotobiotic model, caspase-14 deficient mice, which have reduced levels of total UCA due to impaired filaggrin processing, have been used to show a link between UCA levels and the skin microbiome composition. frontiersin.orgnih.gov These mice exhibit significant alterations in their skin microbiome, highlighting the interplay between host-derived metabolites like UCA and the microbial communities colonizing the skin. nih.gov

Molecular and Biochemical Assays

A variety of molecular and biochemical assays are instrumental in elucidating the cellular and signaling pathways modulated by cis-urocanate.

Gene expression profiling techniques are pivotal in identifying the genes and genetic pathways that are influenced by cis-urocanate.

Microarray Analysis: This technology has been employed to identify genes that are up-regulated by cis-urocanate in human keratinocytes. In one study, microarray analysis revealed that cis-urocanate, but not its trans-isomer, up-regulated 16 UV-inducible genes involved in various cellular processes. researchgate.net This approach allows for a broad, yet specific, screening of gene expression changes in response to cis-urocanate. While powerful for assessing relative gene expression, both microarrays and RNA-seq may not provide exact absolute measurements of gene expression. rna-seqblog.com

RNA-Seq (RNA Sequencing): As a more recent and comprehensive technology, RNA-Seq offers a deeper and more quantitative analysis of the transcriptome. It has become a key method for measuring the complete set of RNA transcripts in a cell. nih.gov While specific studies focusing on cis-urocanate and RNA-Seq are emerging, this technique holds significant promise for uncovering novel gene targets and pathways affected by this compound. Both RNA-Seq and microarrays are considered accurate for determining the relative expression of genes. rna-seqblog.com

RT-PCR (Reverse Transcription Polymerase Chain Reaction): Real-time RT-PCR is a sensitive and quantitative method used to validate the findings from microarray or RNA-Seq analyses. For instance, it has been used to confirm the increased mRNA expression of key cytokines, such as IL-6 and IL-8, in keratinocytes treated with cis-urocanate. researchgate.net This technique is crucial for quantifying the expression levels of specific genes of interest with high accuracy. researchgate.netnih.govqiagen.com

Table 1: Gene Expression Changes in Human Keratinocytes Induced by cis-Urocanate

| Gene | Methodology | Observed Effect | Reference |

|---|---|---|---|

| IL-6 | Microarray, RT-PCR | Upregulation of mRNA expression | researchgate.net |

| IL-8 | Microarray, RT-PCR | Upregulation of mRNA expression | researchgate.net |

| TNF-α | RT-PCR | Increased mRNA expression in some donors | researchgate.net |

| PTGS2 (COX-2) | Microarray, RT-PCR | Strong upregulation | researchgate.net |

| IL-1α | Northern Blot | Increased RNA expression at 100 μg/ml UVB-UCA | capes.gov.br |

| IL-1β | Northern Blot | Increased RNA expression at 100 μg/ml UVB-UCA | capes.gov.br |

To understand the functional consequences of altered gene expression, researchers analyze protein levels and their activation states, often through phosphorylation.

Western Blot: This technique is widely used to detect and quantify specific proteins. Studies have utilized Western blotting to show that cis-urocanate can lead to the transient phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and downstream Mitogen-Activated Protein Kinases (MAPKs) like ERK and p38. researchgate.netnih.gov It has also been used to demonstrate the downregulation of EGFR protein expression following this transient activation. researchgate.netnih.gov In other studies, Western blotting has been used to determine intracellular levels of proteins like NLRP3. nih.gov

ELISA (Enzyme-Linked Immunosorbent Assay): Sandwich ELISA kits are employed to measure the levels of specific phosphorylated proteins. For example, these assays have been used to determine the levels of phosphorylated c-Jun and phosphorylated Stress-Activated Protein Kinase/Jun-N-terminal Kinase (SAPK/JNK) in response to cis-urocanate treatment in human corneal epithelial cells. molvis.orgnih.gov

Table 2: Protein Expression and Phosphorylation Changes Induced by cis-Urocanate

| Protein | Modification | Cell Type | Methodology | Observed Effect | Reference |

|---|---|---|---|---|---|

| EGFR | Phosphorylation | Human Keratinocytes | Western Blot | Transient increase | researchgate.netnih.gov |

| EGFR | Expression | Human Keratinocytes | Western Blot | Downregulation after transient activation | researchgate.netnih.gov |

| ERK | Phosphorylation | Human Keratinocytes | Western Blot | Transient increase | researchgate.netnih.gov |

| p38 | Phosphorylation | Human Keratinocytes | Western Blot | Transient increase | researchgate.netnih.gov |

| c-Jun | Phosphorylation (Ser63) | Human Corneal Epithelial Cells | ELISA | Decreased level in UV-B irradiated cells | molvis.org |

| SAPK/JNK | Phosphorylation (Thr183/Tyr185) | Human Corneal Epithelial Cells | ELISA | Decreased level in UV-B irradiated cells | molvis.org |

Quantifying the levels of signaling molecules like cytokines and other metabolites provides direct evidence of the physiological impact of cis-urocanate.

ELISA: This is a standard method for measuring the concentration of secreted cytokines in cell culture supernatants. It has been instrumental in demonstrating that cis-urocanate can increase the secretion of pro-inflammatory mediators such as Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) by human keratinocytes. researchgate.netnih.govnih.gov Studies have also used ELISA to show that cis-urocanate can reduce the secretion of IL-1β and IL-18 in UV-B stressed human corneal epithelial cells. nih.govarvojournals.orguio.no

Chromatography-Mass Spectrometry (e.g., HPLC, LC-MS): High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of metabolites. HPLC is frequently used for the simultaneous quantification of cis- and trans-urocanate in various biological samples, including skin, urine, and plasma. uva.nlapri.com.au These methods are crucial for studying the pharmacokinetics and metabolism of cis-urocanate. uva.nl

Skin Tape Stripping: This non-invasive technique allows for the collection of stratum corneum samples from the skin. It has been used to assess the levels of cis- and trans-urocanate, as well as other metabolites and cytokines, in the skin. nih.govresearchgate.net